molecular formula C11H21NO4 B1378863 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid CAS No. 1423031-71-3

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid

Cat. No. B1378863
M. Wt: 231.29 g/mol
InChI Key: SEUXPDHPZUFZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid” is a compound with the molecular weight of 231.29 g/mol . It has the IUPAC name “2-{[(tert-butoxycarbonyl)amino]methyl}-2-methylbutanoic acid” and the InChI code "1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a tert-butoxy carbonyl group attached to an amino group, which is then attached to a methyl group. This entire group is attached to the 2-position of a 2-methylbutanoic acid molecule .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 231.29 g/mol . The compound has a complex structure with several functional groups, including a tert-butoxy carbonyl group and an amino group .

Scientific Research Applications

  • Synthesis of Erythro (±) and Threo (±) Isomers

    • Application Summary : This compound is used in the synthesis of Erythro (±) and Threo (±) isomers. The Erythro (±) isomer is obtained by simple reduction, while the Threo (±) isomer is obtained by inversion method .
    • Method : The Erythro (±) isomer is obtained using sodium borohydride in methanol at -40°C. The Erythro isomer is then converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
    • Results : The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
  • Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

    • Application Summary : This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
    • Method : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
    • Results : The synthesis is simple and efficient, yielding the desired product in four steps with an overall yield of 68% .
  • Dipeptide Synthesis

    • Application Summary : This compound is used as a starting material in dipeptide synthesis .
    • Method : The protected amino acid ionic liquids (AAILs) derived from this compound are used with commonly used coupling reagents .
    • Results : The method expands the applicability of AAILs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUXPDHPZUFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid

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